molecular formula C9H16N2O B3263642 1-Cyclohexylimidazolidin-2-one CAS No. 37732-88-0

1-Cyclohexylimidazolidin-2-one

Cat. No. B3263642
Key on ui cas rn: 37732-88-0
M. Wt: 168.24 g/mol
InChI Key: UENLMWXLKSKNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09133183B2

Procedure details

A solution of cyclohexylamine (1.00 g, 10.08 mmol) and 2-chloro ethylisocyanate (1.064 g, 10.08 mmol) in THF (30 mL) was stirred at RT for 4 h, treated with sodium hydride (60% in mineral oil, 0.403 g, 10.08 mmol) and stirred at RT for 16 h. The mixture was poured into satd. NH4Cl, treated with solid NaCl until saturated, extracted with THF (2×) and the combined organics were washed with brine, dried over Na2SO4 and concentrated to dryness. The material was suspended in 30% EtOAc/Hex, stirred and the resulting solid collected via filtration to afford 1-cyclohexylimidazolidin-2-one (650 mg, 38%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 6.14 (s, 1 H), 3.46-3.37 (m, 1 H), 3.27-3.21 (m, 2 H), 3.19-3.13 (m, 2 H), 1.75-1.68 (m, 2 H), 1.60-1.50 (m, 3 H), 1.37-1.18 (m, 4 H), 1.09-0.98 (m, 1 H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.064 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.403 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[CH2:9][CH2:10][N:11]=[C:12]=[O:13].[H-].[Na+].[NH4+].[Cl-].[Na+].[Cl-]>C1COCC1>[CH:1]1([N:7]2[CH2:9][CH2:10][NH:11][C:12]2=[O:13])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
1.064 g
Type
reactant
Smiles
ClCCN=C=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.403 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured into satd
EXTRACTION
Type
EXTRACTION
Details
extracted with THF (2×)
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
the resulting solid collected via filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(CCCCC1)N1C(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.